molecular formula C10H12N2O3 B1674912 L-kynurenine CAS No. 2922-83-0

L-kynurenine

Cat. No.: B1674912
CAS No.: 2922-83-0
M. Wt: 208.21 g/mol
InChI Key: YGPSJZOEDVAXAB-UHFFFAOYSA-N
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Description

L-Kynurenine is a metabolite derived from the amino acid L-tryptophan. It plays a crucial role in the kynurenine pathway, which is the primary route for the catabolism of tryptophan. This compound is involved in various biological processes, including the regulation of the immune response and the production of niacin. This compound is synthesized by the enzymes tryptophan dioxygenase and indoleamine 2,3-dioxygenase, which are activated in response to immune signals .

Mechanism of Action

Target of Action

L-Kynurenine (L-KYN) is an endogenous metabolite that primarily targets the Aryl Hydrocarbon Receptor (AhR) . It also targets the Tryptophan Aminotransferase of Arabidopsis1/Tryptophan Aminotransferase Relateds (TAA1/TARs) , key enzymes in the indole-3-pyruvic acid pathway of auxin biosynthesis . Additionally, it acts on G protein-coupled receptor 35 (GPR35) .

Mode of Action

L-KYN acts as a competitive inhibitor of TAA1/TAR activity in ethylene-directed auxin biosynthesis . It binds effectively and selectively to the substrate pocket of TAA1/TAR proteins . As an alternate substrate of TAA1/TARs, it competitively and selectively inhibits their activity . Through its actions on GPR35, kynurenic acid, a metabolite of L-KYN, may induce the production of inositol trisphosphate and elicit Ca2+ mobilization .

Biochemical Pathways

L-KYN is an intermediate metabolite of the complex metabolic pathway that ends with NAD+, kynurenic acid, and xanthurenic acid . This pathway, known as the kynurenine pathway, is the major route of L-tryptophan (L-TRP) catabolism . The first and rate-limiting step in this pathway is catalyzed by three different enzymes: indoleamine 2,3-dioxygenase (IDO) 1, IDO2, and L-tryptophan 2,3-dioxygenase (TDO) .

Pharmacokinetics

It’s known that l-kyn is prone to oxidation, which may play a substantial role in its protective effects .

Result of Action

The action of L-KYN results in a variety of physiological and pathological outcomes. It influences endocrine, haemopoietic, gastrointestinal, immunomodulatory, inflammatory, bioenergetic metabolism, and neuronal functions . It also plays a key role in the immunomodulatory effects on several types of immune cells .

Action Environment

The action of L-KYN can be influenced by various environmental factors. For instance, in plants, the interactions between phytohormones are crucial for them to adapt to complex environmental changes . In the context of human health, the imbalanced state of kynurenine pathways has been associated with several pathological disorders, including HIV infections, cancer, autoimmune disorders, and neurodegenerative disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Kynurenine can be synthesized through the enzymatic conversion of L-tryptophan. The primary enzymes involved are tryptophan dioxygenase and indoleamine 2,3-dioxygenase. These enzymes catalyze the oxidation of L-tryptophan to form N-formylkynurenine, which is then hydrolyzed to produce this compound .

Industrial Production Methods: In industrial settings, this compound is typically produced through microbial fermentation processes. Specific strains of bacteria or yeast that express high levels of tryptophan dioxygenase or indoleamine 2,3-dioxygenase are used to convert L-tryptophan into this compound. The fermentation broth is then processed to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions: L-Kynurenine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Requires the presence of kynurenine 3-hydroxylase and molecular oxygen.

    Transamination: Involves kynurenine-oxoglutarate transaminase and alpha-ketoglutarate as a co-substrate.

    Hydrolysis: Utilizes kynureninase and water.

Major Products:

  • 3-Hydroxykynurenine
  • Kynurenic Acid
  • Anthranilic Acid

Scientific Research Applications

L-Kynurenine has a wide range of applications in scientific research:

Comparison with Similar Compounds

L-Kynurenine is unique in its role within the kynurenine pathway. Similar compounds include:

This compound stands out due to its diverse biological functions and its potential therapeutic applications in various fields of research.

Properties

IUPAC Name

2-amino-4-(2-aminophenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c11-7-4-2-1-3-6(7)9(13)5-8(12)10(14)15/h1-4,8H,5,11-12H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGPSJZOEDVAXAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90861884
Record name 3-Anthraniloylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90861884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343-65-7
Record name Kynurenine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=343-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kynurenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000343657
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Anthraniloylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90861884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-2-diamino-γ-oxobenzenebutyric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.860
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name KYNURENINE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/298M20B2AU
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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